molecular formula C7H4F2N2S B1590955 4,7-Difluorobenzo[d]thiazol-2-amine CAS No. 942473-94-1

4,7-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B1590955
CAS No.: 942473-94-1
M. Wt: 186.18 g/mol
InChI Key: YKQBNWQKXODGRP-UHFFFAOYSA-N
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Description

4,7-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S. It is a derivative of benzo[d]thiazole, featuring two fluorine atoms at the 4th and 7th positions of the benzene ring

Scientific Research Applications

4,7-Difluorobenzo[d]thiazol-2-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

While the exact mechanism of action of 4,7-Difluorobenzo[d]thiazol-2-amine is not fully understood, it is known that benzothiazole derivatives have shown promising activity against M. tuberculosis .

Safety and Hazards

The compound is classified as toxic . The hazard statements include H301, and the precautionary statements include P264, P270, P321, P330, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluorobenzo[d]thiazol-2-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 4,7-difluorobenzonitrile and thiosemicarbazide.

  • Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base, such as triethylamine, to form an intermediate thiosemicarbazone derivative.

  • Cyclization: The intermediate is then cyclized under acidic conditions to form the thiazole ring, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the fluorine or amine positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can yield a wide range of derivatives, including halogenated or alkylated compounds.

Comparison with Similar Compounds

  • 5,7-Difluorobenzo[d]thiazol-2-amine

  • 6,7-Difluorobenzo[d]thiazol-2-amine

  • 4,6-Difluorobenzo[d]thiazol-2-amine

Properties

IUPAC Name

4,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQBNWQKXODGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567562
Record name 4,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-94-1
Record name 4,7-Difluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942473-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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